Cas no 6380-28-5 (Carvacryl acetate)

カーバクリルアセテート(Carvacryl acetate)は、天然由来のモノテルペンアルコールであるカーバクロールのアセチル化誘導体です。この化合物は、優れた香気特性を持ち、フローラルでスパイシーな香調を呈することから、香料工業において重要な中間体として利用されます。化学的安定性が高く、他の香料成分との配合適性にも優れているため、調香時の汎用性が特徴です。また、揮発性が適度に調整されているため、香りの持続性向上にも寄与します。有機合成化学においては、立体選択的反応の基質としても有用性が報告されています。

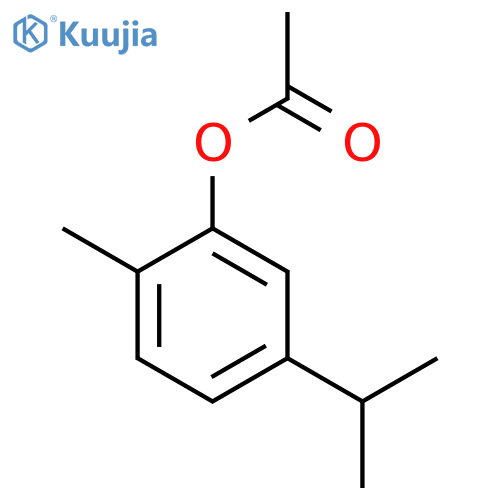

Carvacryl acetate structure

商品名:Carvacryl acetate

Carvacryl acetate 化学的及び物理的性質

名前と識別子

-

- Carvacryl acetate

- 5-Isopropyl-o-tolyl acetate

- 5-Isopropyl-2-methylphenyl acetate

- CARVACRYL ACETATE(RG)

- ACETIC ACID 5-ISOPROPYL-2-METHYL-PHENYL ESTER

- carvacrol acetate

- Essigsaeure-(5-isopropyl-2-methyl-phenylester)

- Essigsaeure-carvacrylester

- O-acetylcarvacrol

- Phenol,2-methyl-5-(1-methylethyl)-,acetate

- 5-Isopropyl-2-methylphenyl acetate #

- OXZSUQJHKQOGOK-UHFFFAOYSA-N

- AKOS006227942

- NSC 6601

- NS00044622

- DTXSID40863777

- Acetic acid, carvacryl-,

- UNII-2A2BR75B36

- SCHEMBL247416

- (2-methyl-5-propan-2-ylphenyl) acetate

- 5-Isopropyl-2-methylphenol acetate

- MFCD00270428

- 4395-82-8

- CHEBI:179898

- AI3-03429

- 2A2BR75B36

- Q27254462

- 2-methyl-5-(propan-2-yl)phenyl acetate

- NSC-6601

- Acetic acid, carvacryl-

- Phenol, 2-methyl-5-(1-methylethyl)-, acetate

- NSC6601

- EINECS 228-963-4

- 6380-28-5

-

- MDL: MFCD00270428

- インチ: InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5-8H,1-4H3

- InChIKey: OXZSUQJHKQOGOK-UHFFFAOYSA-N

- ほほえんだ: C(OC1C(C)=CC=C(C(C)C)C=1)(=O)C

計算された属性

- せいみつぶんしりょう: 192.11500

- どういたいしつりょう: 192.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 26.3Ų

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 密度みつど: 0.9896

- ふってん: 246.5°C (estimate)

- 屈折率: 1.4913 (estimate)

- PSA: 26.30000

- LogP: 3.04370

Carvacryl acetate セキュリティ情報

Carvacryl acetate 税関データ

- 税関コード:2915390090

- 税関データ:

中国税関コード:

2915390090概要:

2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

Carvacryl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB165485-1 g |

Carvacryl acetate |

6380-28-5 | 1 g |

€112.00 | 2023-07-20 | ||

| abcr | AB165485-10 g |

Carvacryl acetate |

6380-28-5 | 10 g |

€625.00 | 2023-07-20 | ||

| abcr | AB165485-5g |

Carvacryl acetate; . |

6380-28-5 | 5g |

€340.00 | 2025-02-18 | ||

| abcr | AB165485-10g |

Carvacryl acetate; . |

6380-28-5 | 10g |

€625.00 | 2025-02-18 | ||

| abcr | AB165485-5 g |

Carvacryl acetate |

6380-28-5 | 5 g |

€340.00 | 2023-07-20 | ||

| abcr | AB165485-1g |

Carvacryl acetate; . |

6380-28-5 | 1g |

€112.00 | 2025-02-18 |

Carvacryl acetate 関連文献

-

Na Yang,Han Wang,Hongqiang Lin,Junli Liu,Baisong Zhou,Xiaoling Chen,Cuizhu Wang,Jinping Liu,Pingya Li RSC Adv. 2020 10 8396

-

N. M. Cullinane,B. F. R. Edwards J. Chem. Soc. 1958 434

-

3. Structures of ent-herbertane sesquiterpenoids displaying antifungal properties from the liverwort Herberta aduncaAkihiko Matsuo,Shunji Yuki,Mitsuru Nakayama J. Chem. Soc. Perkin Trans. 1 1986 701

-

David H. Grayson Nat. Prod. Rep. 2000 17 385

-

David H. Grayson Nat. Prod. Rep. 1998 15 439

6380-28-5 (Carvacryl acetate) 関連製品

- 3056-59-5(Acetic Acid 2-Ethylphenyl Ester)

- 2664-32-6(4-Isopropylphenyl acetate)

- 2230780-65-9(IL-17A antagonist 3)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6380-28-5)Carvacryl acetate

清らかである:99%/99%

はかる:5g/10g

価格 ($):201.0/370.0